Ethylidene diacetate

Catalog No.
S560796
CAS No.
542-10-9
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylidene diacetate

CAS Number

542-10-9

Product Name

Ethylidene diacetate

IUPAC Name

1-acetyloxyethyl acetate

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3

InChI Key

ACKALUBLCWJVNB-UHFFFAOYSA-N

SMILES

CC(OC(=O)C)OC(=O)C

Synonyms

delrin, delrin homopolymer, polyoxymethylenes

Canonical SMILES

CC(OC(=O)C)OC(=O)C

Application in the Production of Vinyl Acetate

Scientific Field: This application falls under the field of Industrial Chemistry .

Summary of the Application: Ethylidene diacetate can be converted to the valuable monomer vinyl acetate by thermal elimination of acetic acid .

Methods of Application: The reaction involves the thermal elimination of acetic acid from Ethylidene diacetate . The reaction can be represented as follows:

(CH3CO2)2CHCH3→CH3CO2CH=CH2+CH3CO2H(CH_3CO_2)_2CHCH_3 \rightarrow CH_3CO_2CH=CH_2 + CH_3CO_2H (CH3​CO2​)2​CHCH3​→CH3​CO2​CH=CH2​+CH3​CO2​H

Results or Outcomes: The outcome of this reaction is the formation of vinyl acetate, a valuable monomer used in the production of polymers .

Application in the Preparation of Ethylidene Diacetate

Scientific Field: This application is related to the field of Chemical Engineering .

Summary of the Application: Ethylidene diacetate can be prepared by treating methyl acetate and/or dimethyl ether with carbon monoxide and hydrogen .

Methods of Application: The preparation involves the use of a molybdenum-nickel or tungsten-nickel co-catalyst, in the presence of an iodide and a promoter comprising an organo-phosphorus compound or an organo-nitrogen compound .

Results or Outcomes: The result of this process is the formation of Ethylidene diacetate .

Application in the Preparation of Ethylidene Diacetate from Dimethyl Ether

Summary of the Application: Ethylidene diacetate can be produced by the reaction of dimethyl ether, acetic acid, hydrogen and carbon monoxide .

Methods of Application: The reaction occurs at elevated temperatures and pressures in the presence of an alkyl halide and a heterogeneous, bifunctional catalyst that is stable to hydrogenation and comprises an insoluble polymer having pendant quaternized heteroatoms .

Ethylidene diacetate is an organic compound with the chemical formula (CH3CO2)2CHCH3(CH_3CO_2)_2CHCH_3. It appears as a colorless, low-melting solid and has historically been used as a precursor to vinyl acetate, a valuable monomer in the production of polymers and resins. Ethylidene diacetate is characterized by its two acetyl groups attached to a central ethylidene group, which contributes to its reactivity and versatility in organic synthesis .

Ethylidene diacetate does not have a well-defined mechanism of action in biological systems due to its limited current applications. However, its potential for hydrolysis to release acetic acid suggests it might influence cellular processes sensitive to acetic acid levels [].

, including:

  • Thermal Elimination: It can be converted to vinyl acetate through the thermal elimination of acetic acid:
    (CH3CO2)2CHCH3CH3CO2CH=CH2+CH3CO2H(CH_3CO_2)_2CHCH_3\rightarrow CH_3CO_2CH=CH_2+CH_3CO_2H
  • Hydrolysis: The compound can also hydrolyze under acidic conditions, leading to the formation of acetaldehyde and acetic anhydride:
    (CH3CO2)2CHCH3CH3CHO+(CH3CO)2O(CH_3CO_2)_2CHCH_3\rightarrow CH_3CHO+(CH_3CO)_2O
  • Reactions with Amides: Ethylidene diacetate reacts with formamide or acetamide in the presence of a base or Lewis acid catalyst, yielding N-vinylamides .

While specific biological activity data on ethylidene diacetate is limited, compounds with similar structures often exhibit interesting biological properties. For instance, some derivatives of acetates are known for their antimicrobial and antifungal activities. Further studies may be necessary to explore the pharmacological potential of ethylidene diacetate.

Several methods exist for synthesizing ethylidene diacetate:

  • Reaction of Acetaldehyde and Acetic Anhydride: This method involves using ferric chloride as a catalyst:
    CH3CHO+(CH3CO)2O(CH3CO2)2CHCH3CH_3CHO+(CH_3CO)_2O\rightarrow (CH_3CO_2)_2CHCH_3
  • Using Dimethyl Ether and Syngas: Ethylidene diacetate can be synthesized by reacting dimethyl ether with acetic acid and syngas in the presence of a catalytic system comprising rhodium triiodide, triphenylphosphine, and methyl iodide .
  • Catalytic Hydrogenation: Another approach involves the reaction of acetic anhydride with hydrogen in the presence of carbon monoxide .

Interaction studies involving ethylidene diacetate focus on its reactivity with other compounds. For example, studies have shown that it can interact with amides under specific conditions to form N-vinylamides. Additionally, its hydrolysis products can further react with other reagents, which may lead to complex reaction pathways .

Ethylidene diacetate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Vinyl AcetateCH3CO2CH=CH2CH_3CO_2CH=CH_2A key monomer for producing polyvinyl acetate
Acetic Anhydride(CH3CO)2O(CH_3CO)_2OA reagent used in various acetylation reactions
AcetaldehydeCH3CHOCH_3CHOA simple aldehyde that serves as a precursor
Diethyl Acetate(C2H5O)2C=O(C_2H_5O)_2C=OUsed as a solvent and in organic synthesis

Ethylidene diacetate's uniqueness lies in its dual acetyl groups attached to an ethylidene backbone, providing distinct reactivity patterns compared to its analogs.

XLogP3

0.5

Boiling Point

169.0 °C

Melting Point

18.9 °C

UNII

KL1S8V6W25

Other CAS

66455-31-0
542-10-9

Wikipedia

Ethylidene diacetate

General Manufacturing Information

All other basic organic chemical manufacturing
1,1-Ethanediol, 1,1-diacetate: ACTIVE
Polyoxymethylenes: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types